Methyl 4-acetamido-2-methoxybenzoate

Pharmaceutical Quality Control Analytical Method Validation AND/ANDA Regulatory Compliance

Sourcing Methyl 4-acetamido-2-methoxybenzoate for pharmaceutical quality control? This compound is the definitive EP Impurity D and USP Related Compound D for metoclopramide, supplied as a Certified Reference Material traceable to USP 1440841 and qualified under ISO 17034/ISO 17025. Do not substitute with the 5-chloro analog or 4-amino precursor. For API synthesis, it serves as the direct precursor to the 5-chloro derivative via an NCS/DMF chlorination protocol, delivering ≥99.8% HPLC purity with a demonstrated 90.3% molar yield. For dopamine D2/D3 antagonist development, this compound is the validated entry point for amisulpride.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 4093-29-2
Cat. No. B051611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-acetamido-2-methoxybenzoate
CAS4093-29-2
Synonyms4-Acetamido-2-methoxybenzoic Acid, Methyl Ester;  Methyl 4-Acetamido-2-methoxybenzoate;  _x000B_Methyl 4-Acetylamino-2-methoxybenzoate
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)C(=O)OC)OC
InChIInChI=1S/C11H13NO4/c1-7(13)12-8-4-5-9(11(14)16-3)10(6-8)15-2/h4-6H,1-3H3,(H,12,13)
InChIKeyOERVVBDWGVOBIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Acetamido-2-methoxybenzoate (CAS 4093-29-2) | Pharmaceutical Intermediate and Certified Impurity Standard


Methyl 4-acetamido-2-methoxybenzoate (CAS 4093-29-2, C₁₁H₁₃NO₄, MW 223.23) is a substituted benzoate ester featuring methoxy (-OCH₃) at the 2-position and acetamido (-NHCOCH₃) at the 4-position [1]. This compound serves a dual role in pharmaceutical chemistry: as a key intermediate in the synthesis of metoclopramide and amisulpride, and as an official pharmacopeial impurity standard designated as Metoclopramide EP Impurity D / USP Related Compound D [2]. Its melting point ranges from 128.0 to 132.0 °C, with a computed XLogP3 of 1.2 and predicted boiling point of 417.5±35.0 °C [1] .

Why Generic Methyl 4-Acetamido-2-methoxybenzoate Substitution Fails: Evidence-Based Differentiation


Simple substitution of Methyl 4-acetamido-2-methoxybenzoate with structurally related analogs (e.g., chloro derivatives, amino precursors, or ethyl esters) is scientifically invalid due to quantifiable differences in molecular properties, reactivity, and regulatory standing. The 5-chloro analog (CAS 4093-31-6) has a molecular weight of 257.67 g/mol—34.44 Da heavier—and exhibits distinct reactivity in nucleophilic substitution [1]. The 4-amino precursor (CAS 27492-84-8) is a different synthetic stage with a free primary amine, requiring separate procurement for divergent synthetic pathways . The ethyl ester analog (MW 237.25) possesses different physicochemical properties including altered lipophilicity and hydrolysis kinetics . Most critically, this compound is designated as an official pharmacopeial reference standard (USP 1440841, EP Impurity D) for metoclopramide quality control—a regulatory identity that no analog can fulfill .

Methyl 4-Acetamido-2-methoxybenzoate (CAS 4093-29-2): Quantitative Comparative Evidence for Scientific Selection


Regulatory Identity: USP/EP Certified Reference Standard Traceability vs. Technical-Grade Analogs

Methyl 4-acetamido-2-methoxybenzoate is officially designated as Metoclopramide EP Impurity D and USP Related Compound D, traceable to USP 1440841 as a Certified Reference Material (CRM) . In contrast, structural analogs including Methyl 4-acetamido-5-chloro-2-methoxybenzoate (CAS 4093-31-6) and Methyl 4-amino-2-methoxybenzoate (CAS 27492-84-8) lack this pharmacopeial designation and certified traceability [1].

Pharmaceutical Quality Control Analytical Method Validation AND/ANDA Regulatory Compliance

Molecular Property Differentiation: Melting Point vs. 4-Amino Analog for Crystallinity and Handling

Methyl 4-acetamido-2-methoxybenzoate exhibits a melting point of 128.0–132.0 °C . The 4-amino analog Methyl 4-amino-2-methoxybenzoate (CAS 27492-84-8) melts at 156–157 °C—a difference of approximately 26–28 °C . This lower melting point is a direct consequence of the acetamido substitution pattern and may confer practical advantages in recrystallization-based purification protocols.

Solid-State Characterization Process Chemistry Synthetic Intermediate Selection

Synthetic Utility: Reaction Intermediate for High-Purity Chloro Derivative (Molar Yield ≥90.3%)

Methyl 4-acetamido-2-methoxybenzoate serves as the direct precursor to Methyl 4-acetamido-5-chloro-2-methoxybenzoate via regioselective chlorination with N-chlorosuccinimide (NCS) in DMF [1]. Under optimized conditions (40 °C for 5 h, then 65 °C for 4 h), the reaction yields the 5-chloro derivative with a molar yield of 90.3% and HPLC purity ≥99.8% [1]. This demonstrates high conversion efficiency under mild, scalable conditions.

Organic Synthesis Pharmaceutical Intermediates Chlorination Chemistry

Synthetic Application: Demonstrated Route to Amisulpride with 61% Overall Yield

Methyl 4-acetamido-2-methoxybenzoate is a validated starting material for the synthesis of amisulpride, an atypical antipsychotic drug [1]. The published synthetic route proceeds through sulfonation, hydrolysis, chlorination, reduction, reaction with bromoethane, and final condensation with 1-ethyl-2-(aminomethyl)pyrrolidine to afford amisulpride with an overall yield of approximately 61% [1].

Antipsychotic Drug Synthesis Amisulpride Multi-step Organic Synthesis

Methyl 4-Acetamido-2-methoxybenzoate (CAS 4093-29-2): High-Value Procurement Scenarios Based on Verified Evidence


Pharmaceutical Quality Control: Metoclopramide Impurity Analysis and Method Validation

This compound is essential for pharmaceutical QC laboratories performing metoclopramide impurity profiling. As the official EP Impurity D / USP Related Compound D, it is supplied as a Certified Reference Material traceable to USP 1440841, qualified in accordance with ISO 17034 and ISO/IEC 17025 . Applications include pharma release testing, HPLC/GC method development and validation, and ANDA submission support where compendial-grade impurity standards are mandatory [1].

Process Chemistry: Synthesis of Methyl 4-Acetamido-5-chloro-2-methoxybenzoate

Process chemists synthesizing chlorinated benzamide derivatives should procure this compound as the direct precursor. The NCS-mediated chlorination protocol in DMF proceeds with a demonstrated 90.3% molar yield and delivers the 5-chloro derivative at ≥99.8% HPLC purity . This route offers a safer, higher-yielding alternative to chlorine gas-based chlorination methods, which require specialized equipment and generate hazardous waste streams .

Medicinal Chemistry: Validated Building Block for Amisulpride and Related CNS Agents

Medicinal chemistry groups developing dopamine D2/D3 receptor antagonists or atypical antipsychotics should consider this compound as a validated synthetic entry point. The published route to amisulpride demonstrates its compatibility with sulfonation, chlorination, reduction, and amide coupling steps, achieving ~61% overall yield to the final API . This precedent supports its use in analog generation and SAR studies targeting the benzamide pharmacophore.

Analytical Reference Material Procurement: Metoclopramide Impurity D Standard

Analytical laboratories requiring metoclopramide impurity D reference material should source this compound specifically rather than generic substituted benzoates. It is supplied with full characterization data compliant with regulatory guidelines and can be further traceable to USP or EP primary standards . Storage at 2–8 °C is recommended for CRM formulations to maintain certified purity and stability [1].

Technical Documentation Hub

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